(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=). The presence of the benzo[d][1,3]dioxol ring and the pyrazolone moiety contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of benzo[d][1,3]dioxol-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 1,3-diphenyl-1H-pyrazol-5(4H)-one under acidic or basic conditions to yield the final product.
The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxol ring or the pyrazolone moiety are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target protein. Additionally, the benzo[d][1,3]dioxol ring and pyrazolone moiety may interact with other biomolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one: Lacks the (Z)-configuration, which may affect its reactivity and bioactivity.
4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-3(2H)-one: Differing position of the pyrazolone moiety, leading to different chemical properties.
4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-thione:
Uniqueness
The uniqueness of (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one lies in its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yldiazenyl)-2,5-diphenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-22-21(24-23-16-11-12-18-19(13-16)29-14-28-18)20(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-13,25H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJOQOHKCACPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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